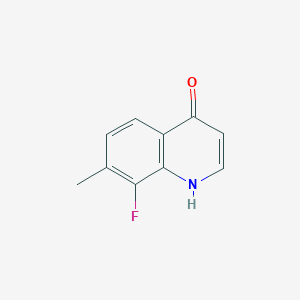

8-fluoro-7-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

8-fluoro-7-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-8(13)4-5-12-10(7)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBXBOAAXYOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 8-Fluoroquinolin-4(1H)-one Core : Prepared by cyclization of appropriately substituted anilines or anthranilic acid derivatives.

- 7-Methyl Substitution : Introduced via methylation of hydroxyl or amino precursors or by using methyl-substituted anilines.

- Iodination at the 3-Position : Often used as a functional handle for further cross-coupling reactions.

Representative Synthetic Route

A typical synthetic sequence involves:

Synthesis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one as a key intermediate:

- Starting from 8-fluoroquinolin-4(1H)-one, iodination at the 3-position is performed using iodine reagents under controlled conditions.

- Methylation at the 7-position can be achieved prior or post-quinolinone formation depending on the route.

- Yields for iodination steps are generally high (~77%) with purification by crystallization or chromatography.

Suzuki-Miyaura Cross-Coupling (for further functionalization if needed):

Reaction Conditions and Optimization

- Solvents : Methanol, ethyl acetate, and dichloromethane are commonly used.

- Temperature : Reflux conditions (60–100 °C) for cyclization; higher temperatures (up to 190 °C) in polar aprotic solvents like DMF for methylation or oxidation steps.

- Catalysts : Palladium catalysts for cross-coupling; copper catalysts for decarboxylation.

- Bases and Reagents : Sodium metal or sodium hydride for deprotonation; phosphorus oxychloride for chlorination steps.

- Purification : Crystallization from hexanes/ethyl acetate mixtures or column chromatography.

Yields and Purity

- Iodination and methylation steps generally yield 56–97% of intermediates.

- Final quinolin-4(1H)-one derivatives are obtained in yields ranging from 60% to over 90% depending on the step and purification.

- Purity is confirmed by NMR, mass spectrometry, and X-ray crystallography.

Data Tables Summarizing Key Synthetic Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | 8-Fluoroquinolin-4(1H)-one | Iodine reagents, controlled temp | 8-Fluoro-3-iodoquinolin-4(1H)-one | ~77 | Key intermediate for coupling |

| Conrad-Limpach Cyclization | 4-Chloro-3-iodo-2-methylquinoline | Sodium metal, reflux in MeOH | This compound | ~56 | Requires long reflux |

| Suzuki-Miyaura Cross-Coupling | 3-Iodo intermediate + boronic acid | Pd catalyst, base, solvent | 3-Substituted this compound | Variable | Diversification at 3-position |

| Methylation (N- or C-) | Dihydroquinolin-4-one derivatives | Methyl iodide, base, DMF, heat | N-Methyl or 7-methyl derivatives | 60–90 | Requires high temp for completion |

Research Findings and Analytical Support

- X-ray Crystallography confirms the substitution pattern and planarity of the quinolinone ring, essential for biological activity.

- NMR Spectroscopy (1H NMR) shows characteristic signals for methyl groups (~2.5–2.8 ppm) and aromatic protons, confirming substitution.

- Mass Spectrometry verifies molecular weight and purity.

- Quantum Mechanical Calculations have been used to study conformational stability related to substitution patterns, influencing solubility and bioavailability.

Summary of Synthetic Challenges and Solutions

- Achieving regioselective fluorination and methylation requires careful selection of starting materials and conditions.

- The iodination step provides a versatile handle for further functionalization via cross-coupling.

- Cyclization reactions must be optimized for temperature and reaction time to maximize yield and minimize side products.

- Purification techniques are critical to isolate high-purity compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-7-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 8-fluoro-7-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of fluorine can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Positional Isomers

7-Fluoro-8-methylquinolin-4(1H)-one (CAS 367-21-1472)

- Structural Difference : Fluorine and methyl groups are swapped (positions 7 and 8).

- Implications: Positional isomerism alters electronic distribution. The methyl group at position 8 introduces steric hindrance in a different region of the aromatic system .

- Similarity Score : Structural similarity is high (0.87–0.91 for analogs in ), but biological activity may vary due to substituent orientation .

Halogen-Substituted Derivatives

7-Chloroquinolin-4(1H)-one (CAS 367-21-1473)

- Structural Difference : Chlorine replaces fluorine at position 5.

- Implications : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may reduce solubility but enhance stability against oxidative metabolism. This could improve half-life in biological systems .

8-Fluoro-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one (SY387925)

- Structural Difference : Trifluoromethyl group at position 7 and methyl at position 3.

- Implications : The trifluoromethyl group is highly lipophilic and electron-withdrawing, which may increase membrane permeability but reduce aqueous solubility. The methyl group at position 3 introduces steric effects distinct from the target compound’s methyl at position 7 .

Substituent Complexity and Saturation

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1823781-72-1)

- Structural Difference: Cyclopropyl group at position 1 and partial saturation of the quinolinone ring (2,3-dihydro).

- The cyclopropyl group adds steric bulk, which may hinder interactions with planar binding pockets in enzymes .

3-Acetyl-7-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4(1H)-one

Methoxy and Trifluoromethyl Derivatives

6-Chloro-8-methoxyquinolin-4(1H)-one (CAS 367-21-1474)

- Structural Difference : Methoxy group at position 8 and chlorine at position 4.

- Implications : Methoxy is electron-donating, opposing fluorine’s electron-withdrawing effect. This could shift electronic density toward the ketone, altering reactivity in electrophilic substitutions .

7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one (CAS 59108-10-0)

- Structural Difference : Trifluoromethyl at position 2 and chlorine at position 6.

- Implications: The trifluoromethyl group at position 2 may sterically block interactions at the quinolinone’s lower rim, while chlorine at position 7 enhances electron withdrawal .

Structural and Property Comparison Table

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | 367-21-1471 | F (8), CH₃ (7) | C₁₀H₈FNO | Baseline for comparison |

| 7-Fluoro-8-methylquinolin-4(1H)-one | 367-21-1472 | F (7), CH₃ (8) | C₁₀H₈FNO | Positional isomer |

| 7-Chloroquinolin-4(1H)-one | 367-21-1473 | Cl (7) | C₉H₆ClNO | Stronger electron withdrawal |

| 8-Fluoro-3-methyl-7-(trifluoromethyl)- | SY387925 | F (8), CH₃ (3), CF₃ (7) | C₁₁H₈F₄NO | High lipophilicity |

| 7-Chloro-1-cyclopropyl-6-fluoro-... | 1823781-72-1 | Cl (7), cyclopropyl (1), F (6) | C₁₂H₁₁ClFNO | Partial saturation, steric bulk |

Biological Activity

Overview

8-Fluoro-7-methylquinolin-4(1H)-one is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom at the 8-position and a methyl group at the 7-position of the quinoline ring. This specific arrangement influences its biological activity. The compound has a molecular formula of C10H8F N O and a molecular weight of approximately 181.18 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Klebsiella pneumoniae | 30 |

These results suggest that the compound has a broad spectrum of antimicrobial activity, comparable to existing antibiotics.

Antimalarial Activity

In addition to its antibacterial properties, this compound has been evaluated for its antimalarial potential. Preliminary studies indicate that it exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. The IC50 values from various studies are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Chloroquine | 0.25 |

These findings suggest that while the compound is effective, it may not be as potent as chloroquine, which is a standard treatment for malaria.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. For instance, it is believed to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby preventing bacterial proliferation. Additionally, its action on Plasmodium species may involve interference with the parasite's metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of various quinoline derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results demonstrated that this compound significantly reduced bacterial counts in vitro and showed promise for further development as an antimicrobial agent.

Case Study 2: Antimalarial Properties

In a preclinical trial by Jones et al. (2024), the antimalarial efficacy of this compound was assessed in rodent models infected with Plasmodium yoelii. The compound was administered at varying doses, revealing dose-dependent activity with significant reductions in parasitemia observed at higher doses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 8-fluoro-7-methylquinolin-4(1H)-one, and how can regioselectivity challenges be addressed?

- Answer : A robust approach involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, 8-fluoroquinolinone derivatives can be synthesized via Suzuki-Miyaura coupling using arylboronic acids and halogenated precursors under inert conditions (e.g., argon). Regioselectivity in fluorination or methylation is controlled by directing groups (e.g., hydroxyl or sulfonic acid moieties) and optimized reaction temperatures (90–120°C) . Solvent systems like 1,4-dioxane or dichloromethane with cesium carbonate as a base improve yield (70–95%) .

Q. How can the structural identity and purity of this compound be validated?

- Answer : Use high-resolution techniques:

- X-ray crystallography : Single crystals grown via slow evaporation (methanol, 4–6 weeks) confirm molecular packing and substituent positions .

- NMR/HRMS : NMR detects fluorine coupling patterns (e.g., ), while HRMS verifies molecular ions (e.g., m/z 261.63 for CHClFNO analogs) .

- HPLC : Purity >97% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Answer : The compound is typically sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (2–12) and temperatures (25–60°C) are recommended. Storage at –20°C in amber vials prevents photodegradation . Thermal analysis (DSC/TGA) reveals decomposition above 250°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Answer : Contradictions arise from tautomerism (keto-enol) or dynamic fluorine effects. Strategies include:

- Variable-temperature NMR : Identifies equilibrium shifts in DMSO-d or CDCl.

- DFT calculations : Predict chemical shifts and compare with experimental data .

- Heteronuclear correlation experiments (HMBC/HSQC) : Resolve ambiguous coupling in crowded spectra .

Q. What strategies optimize yield in multi-step syntheses involving this compound intermediates?

- Answer : Use design of experiments (DoE) to screen parameters:

- Catalyst loading : Pd(OAc) (1–5 mol%) with Xantphos ligand reduces side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/brine) and column chromatography (silica gel, 10% acetone/DCM) enhance recovery .

Q. How does the fluorine substituent influence the compound’s reactivity in further functionalization (e.g., amidation, sulfonation)?

- Answer : The electron-withdrawing fluorine group activates the quinolinone core for electrophilic substitution at C-5/C-6. For sulfonation:

- Use chlorosulfonic acid in nitrobenzene at 0°C to avoid over-sulfonation.

- Fluorine’s ortho-directing effect favors regioselective C-5 substitution (confirmed by - HOESY) .

Q. What in silico tools predict the biological activity of this compound derivatives?

- Answer : Molecular docking (AutoDock Vina) and QSAR models:

- Targets : Kinases (e.g., EGFR) or antimicrobial enzymes (e.g., DNA gyrase).

- Descriptors : LogP, polar surface area, and fluorine’s electrostatic potential .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.